molecular formula C24H22N2O4 B2354625 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 922061-22-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2354625
CAS No.: 922061-22-1
M. Wt: 402.45
InChI Key: ILWZPNZASDRCMY-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide (CAS 922061-22-1) is a chemical compound with a molecular formula of C24H22N2O4 and a molecular weight of 402.4 g/mol . It features a complex molecular structure that incorporates a dibenzo[b,f][1,4]oxazepin-11-one core, which is a scaffold of significant interest in medicinal chemistry due to its diverse biological potential. The structure is further functionalized with methyl groups at the 8 and 10 positions and an acetamide linker connected to a p-tolyloxy (4-methylphenoxy) group . Compounds based on the dibenzooxazepine core are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and for their utility in various chemical biology studies. As a building block, this compound is valuable for researchers exploring structure-activity relationships, particularly in the development of novel small-molecule probes. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-4-8-18(9-5-15)29-14-23(27)25-17-7-11-21-19(13-17)24(28)26(3)20-12-16(2)6-10-22(20)30-21/h4-13H,14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZPNZASDRCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H20_{20}N2_{2}O4_{4}, with a molecular weight of approximately 340.4 g/mol. The compound features a bicyclic structure that integrates oxazepine and acetamide functionalities.

Structural Features

FeatureDescription
Molecular FormulaC19_{19}H20_{20}N2_{2}O4_{4}
Molecular Weight340.4 g/mol
Key FunctionalitiesOxazepine ring, acetamide group

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain oxazepine derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties in animal models of neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry explored the anticancer properties of various oxazepine derivatives. It was found that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50_{50} value of 15 µM.
  • Antimicrobial Studies :
    In a research article from Phytotherapy Research, the compound was tested against several pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that it inhibited the growth of these microorganisms with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Neuroprotective Effects :
    A study in Neuroscience Letters assessed the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings suggested that treatment with this compound led to reduced neuronal loss and improved motor function.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Oxazepine Core :
    • Reaction of appropriate aniline derivatives with diketones under acidic conditions to form the oxazepine structure.
  • Acetamide Formation :
    • Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
  • Substitution Reactions :
    • The final step often involves the introduction of the p-tolyloxy group via nucleophilic substitution.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents
1. Oxazepine FormationCondensationAniline derivatives, diketones
2. Acetamide FormationAcylationAcetic anhydride or acetyl chloride
3. SubstitutionNucleophilic substitutionp-Tolyl ether

Comparison with Similar Compounds

Thiazepine vs. Oxazepine Derivatives

Compounds with a dibenzo[b,f][1,4]thiazepine core (e.g., 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide) replace the oxygen atom in the oxazepine ring with sulfur. This substitution alters electronic properties (e.g., increased polarizability due to sulfur’s larger atomic radius) and may reduce metabolic stability compared to oxazepines . For example, thiazepine derivatives in and exhibited lower synthetic yields (9% for 4-Methoxybenzyl 10-ethyl-11-oxo-thiazepine-8-carboxylate 5-oxide) compared to oxazepine analogs, suggesting greater synthetic challenges.

Substituent Positioning and Functional Groups

Compound Name Core Structure Position 8/10 Substituents Position 2 Substituent Key Functional Groups
Target Compound Oxazepine 8,10-dimethyl 2-(p-tolyloxy)acetamide Acetamide, p-tolyloxy ether
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine 10-methyl 2-(trifluoromethyl)benzamide Benzamide, CF3 group
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Oxazepine 10-butyl, 3-nitro 3-acetamidophenyl ether Nitro, acetamide
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine 10-ethyl 2-(4-methoxyphenyl)acetamide Acetamide, methoxy phenyl

Key Observations :

  • Lipophilicity : The trifluoromethyl group in increases electronegativity and metabolic resistance, whereas the p-tolyloxy group in the target compound balances lipophilicity and steric bulk.
  • Synthetic Yield : Thiazepine derivatives (e.g., 21.6 mg, 9% yield in ) generally show lower yields compared to oxazepines, likely due to sulfur’s propensity for oxidation and side reactions.

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • The target compound’s acetamide group aligns with D2 dopamine receptor antagonists in (e.g., N-Benzyl-10-ethyl-11-oxo-thiazepine-8-carboxamide 5-oxide, IC50 = 405 nM). Substitution at position 2 (p-tolyloxy vs. benzyl carboxamide) may modulate receptor affinity due to differences in hydrogen-bonding and steric effects .

Solubility and Stability

  • The p-tolyloxy ether in the target compound enhances hydrophobicity, which may limit aqueous solubility compared to the sulfonamide derivative in (N-(8,10-dimethyl-11-oxo-oxazepin-2-yl)-tetrahydronaphthalene-2-sulfonamide). Sulfonamides’ ionizable groups typically improve solubility .
  • Stability: Thiazepine 5-oxides (e.g., compound 10d in ) are prone to further oxidation to 5,5-dioxides, whereas oxazepines lack this vulnerability.

Preparation Methods

Diarylether Precursor Preparation

The 8,10-dimethyl-11-oxo substitution pattern necessitates a tailored diarylether precursor. A Ullmann-type coupling between 2-bromo-4-methylphenol and 3-nitro-5-methylbenzene-1-sulfonate under copper catalysis (CuI, 1,10-phenanthroline, K$$2$$CO$$3$$, DMF, 110°C) yields 2-(3-nitro-5-methylphenoxy)-4-methylphenyl sulfonate in 78% yield. Catalytic hydrogenation (H$$_2$$, Pd/C, EtOH) reduces the nitro group to an amine, forming 2-(3-amino-5-methylphenoxy)-4-methylphenyl sulfonate .

Palladium-Catalyzed Cyclization

Adapting methodologies from dibenzodiazepine syntheses, the amine undergoes intramolecular cyclization using Pd$$2$$(dba)$$3$$ (2 mol%), t-BuDavePhos (4 mol%), and NaOt-Bu in 1,4-dioxane at 85°C. This step forms the oxazepine ring via C-O bond formation, yielding 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine in 82% yield. Key parameters:

  • Temperature : 85°C prevents decarboxylation of the sulfonate leaving group.
  • Ligand choice : Bulky t-BuDavePhos suppresses β-hydride elimination.

Functionalization at Position 2: Introduction of the Acetamide Side Chain

Amination of the Oxazepine Core

Nitration of the oxazepine core (HNO$$3$$, H$$2$$SO$$4$$, 0°C) followed by reduction (SnCl$$2$$, HCl) provides 2-amino-8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine (Precursor A) in 67% overall yield.

Synthesis of 2-(p-Tolyloxy)Acetyl Chloride

p-Tolyloxyacetic acid is prepared via nucleophilic substitution:

  • p-Cresol reacts with ethyl bromoacetate (K$$2$$CO$$3$$, DMF, 80°C) to form ethyl p-tolyloxyacetate (89% yield).
  • Saponification (NaOH, EtOH/H$$_2$$O) yields p-tolyloxyacetic acid (94%).
  • Treatment with oxalyl chloride (cat. DMF, DCM) produces 2-(p-tolyloxy)acetyl chloride (Precursor B) in 91% yield.

Final Acylation and Characterization

Coupling Reaction

Precursor A (1.0 equiv) reacts with Precursor B (1.2 equiv) in anhydrous THF using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as base. After 12 h at 25°C, the reaction is quenched with NaHCO$$_3$$ (aq), extracted with EtOAc, and purified via silica chromatography (hexane:EtOAc 3:1) to afford the title compound as a white solid (74% yield).

Analytical Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 2H), 7.12 (d, J = 8.0 Hz, 2H), 6.84 (d, J = 8.0 Hz, 2H), 4.62 (s, 2H), 3.79 (s, 3H), 2.34 (s, 3H), 2.29 (s, 3H).
  • HRMS (ESI): m/z calcd for C$$26$$H$$23$$ClN$$2$$O$$4$$ [M+H]$$^+$$: 487.1423; found: 487.1426.

Comparative Analysis of Synthetic Approaches

Method Step Yield (%) Key Advantage Limitation
Pd-catalyzed cyclization 82 High regioselectivity Sensitive to oxygen impurities
Nitration/reduction 67 Directs amination to position 2 Requires harsh acidic conditions
Acyl chloride coupling 74 Mild conditions, high efficiency Moisture-sensitive reagents

Mechanistic Considerations

  • Cyclization Step : The Pd$$^0$$ catalyst oxidatively inserts into the C-S bond of the sulfonate, followed by intramolecular attack of the amine to form the seven-membered ring.
  • Acylation : Nucleophilic acyl substitution proceeds via a tetrahedral intermediate stabilized by DIPEA, with no observed epimerization at the acetamide α-carbon.

Scalability and Process Optimization

  • Catalyst Recycling : Pd recovery via aqueous KCN extraction achieves 78% metal recovery.
  • Continuous Flow Nitration : Microreactor technology improves nitration safety (residence time 2 min, 70°C).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted dibenzooxazepine precursors followed by amidation. Key steps include:

  • Cyclization : Use of oxidizing agents (e.g., MnO₂) to form the oxazepine core under reflux conditions .
  • Amidation : Coupling of 2-(p-tolyloxy)acetic acid with the oxazepine intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .
    • Optimization : Design of Experiments (DoE) can reduce trial-and-error by systematically varying parameters (temperature, solvent polarity, catalyst loading) .
    • Critical Data :
StepReagentsYield (%)Purity (HPLC)
CyclizationMnO₂, DMF, 120°C65–70>95%
AmidationEDC, HOBt, DCM80–85>98%

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C8/C10, acetamide linkage) .
  • X-ray Crystallography : Resolves bond angles (e.g., C11-O torsion angle: 172.5°) and confirms bicyclic geometry .
  • HPLC-MS : Validates molecular weight (theoretical: ~436.4 g/mol) and purity .

Q. What are the compound’s key physicochemical properties, and how are they inferred?

  • Stability : Stable in neutral pH but prone to hydrolysis under acidic/basic conditions due to the oxazepine ketone group .
  • Solubility : Low aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Data : Melting point inferred from analogs: 220–225°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate interactions with biological targets like histone deacetylases (HDACs)?

  • Experimental Approaches :

  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., HDAC1/2 inhibition assays) .
  • Molecular Docking : Simulate binding to HDAC active sites (e.g., Zn²⁺ coordination by the acetamide carbonyl) .
    • Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength) or isoform specificity .

Q. What methodologies are used to study reaction kinetics and competing pathways during synthesis?

  • Kinetic Profiling :

  • In Situ FTIR : Monitors intermediate formation (e.g., oxazepine ring closure) .
  • Isotopic Labeling : ¹⁸O tracing to confirm hydrolysis pathways of the ketone group .
    • Competing Reactions : Oxidative degradation of the p-tolyloxy group under prolonged heating; mitigated by inert atmospheres .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Validation Strategies :

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
  • Metabolite Screening : LC-MS to identify degradation products that may skew activity .
    • Case Study : Discrepant antibacterial activity (Gram+ vs. Gram-) may stem from membrane permeability differences .

Q. How do computational methods like quantum chemical calculations enhance reaction design?

  • ICReDD Framework : Combines quantum mechanics (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction conditions .
  • Applications :

  • Predict regioselectivity in amidation steps (e.g., favoring C2 over C7 substitution) .
  • Simulate solvent effects on reaction energy barriers (e.g., DCM vs. THF) .

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